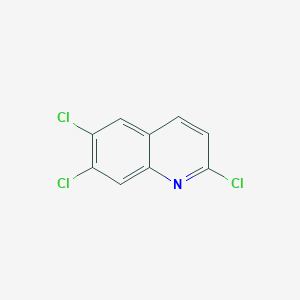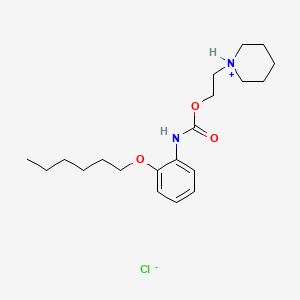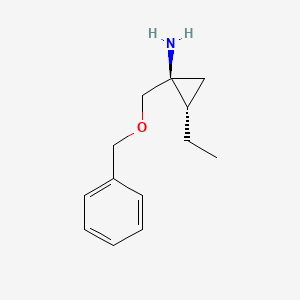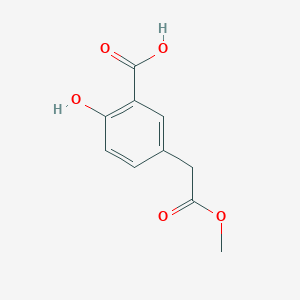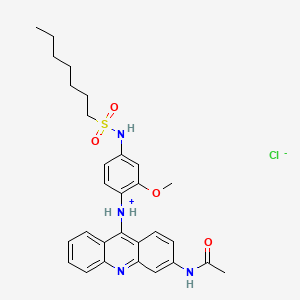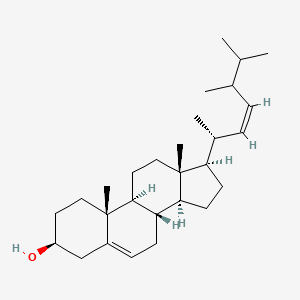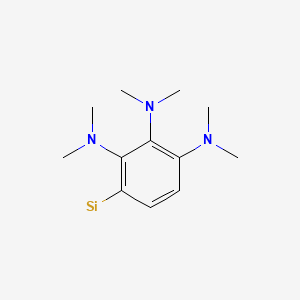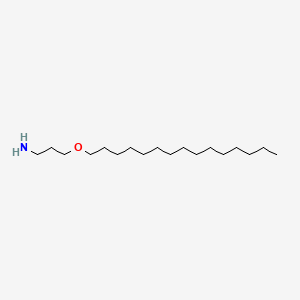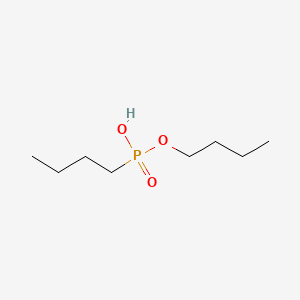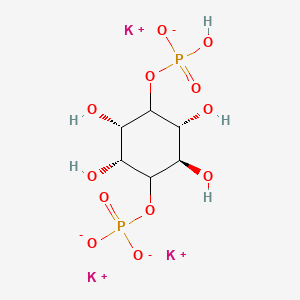
D-Myo-inositol 1,4-bis-phosphate potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Myo-inositol 1,4-bis-phosphate potassium salt: is a chemical compound that belongs to the class of inositol phosphates. These compounds play a crucial role in various cellular processes, including signal transduction and regulation of cellular activities. This compound is particularly significant due to its involvement in the phosphoinositide signaling pathway, which is essential for various physiological functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure selective phosphorylation at the 1 and 4 positions of the inositol ring.
Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources, followed by chemical modification. The extracted inositol is subjected to phosphorylation reactions using industrial-scale reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: D-Myo-inositol 1,4-bis-phosphate potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher-order inositol phosphates.
Reduction: Reduction reactions can convert the compound back to its lower-order phosphate forms.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of phosphate groups.
Major Products: The major products formed from these reactions include various inositol phosphates with different phosphorylation patterns, which have distinct biological activities and applications.
科学的研究の応用
D-Myo-inositol 1,4-bis-phosphate potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.
Biology: Plays a role in studying cellular signaling pathways, particularly those involving phosphoinositides.
Medicine: Investigated for its potential therapeutic effects in diseases related to dysregulated inositol phosphate metabolism.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
作用機序
The mechanism of action of D-Myo-inositol 1,4-bis-phosphate potassium salt involves its interaction with specific molecular targets within the cell. The compound binds to inositol phosphate receptors, triggering a cascade of intracellular events. This binding leads to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and metabolism.
類似化合物との比較
- D-Myo-inositol 1,4,5-trisphosphate potassium salt
- D-Myo-inositol 1,3,4,5-tetrakisphosphate ammonium salt
- D-Myo-inositol 1,2,3,4,5-pentakisphosphate decasodium salt
Comparison: D-Myo-inositol 1,4-bis-phosphate potassium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities. Compared to other inositol phosphates, it has a unique role in the regulation of calcium-mediated signaling pathways. Its selective binding to certain receptors and its ability to modulate specific cellular processes make it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H11K3O12P2 |
|---|---|
分子量 |
454.39 g/mol |
IUPAC名 |
tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1 |
InChIキー |
CUNCHHBIEZLICD-FYZQEJBVSA-K |
異性体SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
